6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit the aforementioned targets, leading to various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Tmp-bearing compounds have been associated with a wide range of biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition, which can lead to the disruption of cellular processes such as microtubule polymerization and protein folding.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, including the ERK pathway, and can down-regulate the expression of certain proteins . Additionally, it influences cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the microtubule network, leading to cell cycle arrest at the M phase and subsequent apoptosis. The compound also inhibits Hsp90, affecting protein folding and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and oxidation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can bind to transport proteins and is distributed widely across different tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its pharmacokinetics and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . The compound can also be found in the nucleus, where it may affect gene expression and chromatin structure . These localization patterns are influenced by targeting signals and post-translational modifications.
Properties
IUPAC Name |
6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-5-4-10(15(21-2)16(14)22-3)9-6-12-11(8-17-18-12)13(19)7-9/h4-5,8-9H,6-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBRHLCCHMUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=NN3)C(=O)C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.